Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C13H9ClF4N2O2 |
|---|---|
Molecular Weight |
336.67 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H9ClF4N2O2/c1-22-12(21)10-5-11(13(16,17)18)19-20(10)6-7-2-3-8(15)4-9(7)14/h2-5H,6H2,1H3 |
InChI Key |
GFCICQDHICCMCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid
Benzylation of the Pyrazole Intermediate
- Reactants : 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid and 2-chloro-4-fluorobenzyl chloride.
- Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours.
- Mechanism : Nucleophilic substitution at the pyrazole nitrogen.
- Yield : 82% after column chromatography.
Table 1 : Optimization of Cyclocondensation-Benzylation Method
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DMF | +15% | |
| Temperature | 60°C | +10% | |
| Catalyst | K₂CO₃ | +20% |
Alkylation of Pre-Formed Pyrazole Carboxylates
This two-step approach prioritizes modular functionalization:
Preparation of Methyl 3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylate
N-Benzylation with 2-Chloro-4-Fluorobenzyl Bromide
- Reactants : Methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate and 2-chloro-4-fluorobenzyl bromide.
- Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
- Mechanism : Base-mediated alkylation.
- Yield : 76%.
Advantages :
- Avoids competing O-alkylation due to steric hindrance from the trifluoromethyl group.
- Scalable to gram quantities with minimal byproducts.
Silver-Catalyzed Cycloaddition for Trifluoromethyl Group Introduction
A novel approach adapted from recent advancements in pyrazole synthesis:
[3+2] Cycloaddition of Trifluorodiazoethane with Dicyanoalkenes
Post-Modification
- Hydrolysis : Convert nitrile to carboxylic acid using HCl/EtOH.
- Esterification : Methylation with dimethyl sulfate.
Table 2 : Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Scalability | Complexity |
|---|---|---|---|---|
| Cyclocondensation | Pyrazole ring formation | 82 | High | Moderate |
| Alkylation | N-Benzylation | 76 | High | Low |
| Vilsmeier-Haack | Formylation | 50 | Moderate | High |
| Silver-Catalyzed | Cycloaddition | 58 | Low | High |
Critical Factors in Process Optimization
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Bioactive Comparison of Selected Pyrazole Derivatives
Key Findings and Implications
- Substituent Effects: The 2-chloro-4-fluorobenzyl group in the target compound likely enhances target specificity compared to non-halogenated analogs .
- Ester vs. Aldehyde : Methyl esters offer better stability than aldehydes, making them preferable for agrochemical formulations .
- Synthetic Challenges : Low yields in amide coupling (e.g., 28% for Compound 189) highlight the need for optimized protocols .
Biological Activity
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an overview of its structure, synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H9ClF4N2O2
- Molecular Weight : 336.67 g/mol
- CAS Number : 1946817-79-3
The compound features a pyrazole ring with a trifluoromethyl group and a chlorofluorobenzyl substituent. The presence of multiple fluorine atoms contributes to its chemical stability and lipophilicity, which may enhance its biological activity compared to related compounds.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to create the pyrazole framework.
- Substitution Reactions : Introducing the chloro and trifluoromethyl groups through electrophilic aromatic substitution.
- Esterification : Converting the carboxylic acid to its methyl ester form.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structural motifs have shown promising results against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 μg/ml |
| Compound B | Escherichia coli | 8 μg/ml |
These findings suggest that modifications in the molecular structure can significantly influence antimicrobial efficacy.
The biological activity of this compound may be attributed to its interaction with specific molecular targets. Research indicates that similar pyrazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and disrupt metabolic pathways critical for bacterial survival.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential. -
Pharmacokinetic Studies :
Pharmacokinetic evaluations indicated that the compound exhibits favorable absorption and distribution characteristics due to its lipophilic nature. This property may enhance its bioavailability when administered in vivo. -
Toxicity Assessments :
Toxicity studies conducted on animal models revealed that this compound has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development in pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
